molecular formula C20H38O10S B174600 Octyl b-D-thiomaltopyranoside CAS No. 148616-91-5

Octyl b-D-thiomaltopyranoside

Cat. No.: B174600
CAS No.: 148616-91-5
M. Wt: 470.6 g/mol
InChI Key: JHBBNAKIOKQRJS-NQXZFOFXSA-N
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Mechanism of Action

Target of Action

Octyl β-D-thiomaltopyranoside (OTM) is a nonionic detergent that primarily targets membrane proteins . Membrane proteins play a crucial role in various biological functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

OTM interacts with its targets through its hydrophilic head group and lipophilic tail group . This dual nature allows it to interact with both water-soluble and membrane-bound proteins . OTM is known for its ability to solubilize integral membrane proteins without disrupting their structure or function .

Biochemical Pathways

The specific biochemical pathways affected by OTM are largely dependent on the membrane proteins it interacts with. By solubilizing these proteins, OTM can influence a variety of biochemical pathways related to the functions of these proteins .

Pharmacokinetics

As a biochemical reagent, it is commonly used in vitro for research purposes . Its impact on bioavailability would therefore be primarily relevant in the context of its ability to solubilize membrane proteins.

Result of Action

The molecular and cellular effects of OTM’s action are primarily related to its ability to solubilize membrane proteins without disrupting their structure or function . This makes it an invaluable tool in biochemical and biophysical research .

Action Environment

The action, efficacy, and stability of OTM can be influenced by various environmental factors. It’s worth noting that OTM is commonly used in a controlled laboratory environment for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Octyl b-D-thiomaltopyranoside typically involves the reaction of octyl alcohol with thiomaltose under controlled conditions. The reaction is catalyzed by an acid or base, and the product is purified through various chromatographic techniques .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Octyl b-D-thiomaltopyranoside is unique due to its sulfur-containing thiomaltopyranoside group, which provides distinct chemical properties compared to other maltoside detergents. This sulfur group enhances its ability to solubilize membrane proteins without disrupting their structure, making it particularly valuable in biochemical and biophysical research .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBBNAKIOKQRJS-NQXZFOFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470574
Record name Octyl b-D-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148616-91-5
Record name Octyl b-D-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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